Bis-BCN-PEG3-diamide

SPAAC kinetics Bioorthogonal chemistry Click chemistry

Researchers seeking efficient, catalyst-free bioconjugation often face solubility and aggregation challenges with shorter PEG linkers. Bis-BCN-PEG3-diamide solves this with an optimized PEG3 spacer (~13.5 Å) that balances flexibility and hydrophilicity. • ≥95% purity; MW 572.7 g/mol; C32H48N2O7 • Dual BCN groups enable rapid SPAAC (2.0-2.9 M⁻¹ s⁻¹ with aryl azides); >100-fold rate acceleration with fluoroalkyl azides vs. DBCO • Single regioisomer product simplifies PROTAC characterization and ensures batch-to-batch consistency • Acid-stable scaffold compatible with automated oligonucleotide synthesis Global shipping from stock; custom synthesis available for bulk orders.

Molecular Formula C32H48N2O7
Molecular Weight 572.7 g/mol
Cat. No. B8116021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-BCN-PEG3-diamide
Molecular FormulaC32H48N2O7
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESC1CC2C(C2COCC(=O)NCCOCCOCCOCCNC(=O)COCC3C4C3CCC#CCC4)CCC#C1
InChIInChI=1S/C32H48N2O7/c35-31(23-40-21-29-25-9-5-1-2-6-10-26(25)29)33-13-15-37-17-19-39-20-18-38-16-14-34-32(36)24-41-22-30-27-11-7-3-4-8-12-28(27)30/h25-30H,5-24H2,(H,33,35)(H,34,36)
InChIKeyGQTSPAHINKYTJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-BCN-PEG3-diamide Technical Specifications & Procurement


Bis-BCN-PEG3-diamide is a homobifunctional polyethylene glycol (PEG)-based linker featuring two bicyclo[6.1.0]nonyne (BCN) reactive groups connected by a PEG3 spacer via stable diamide bonds . With a molecular formula of C32H48N2O7 and a molecular weight of 572.7 g/mol, this compound is supplied at ≥95% purity . The BCN functional groups enable rapid, catalyst-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages without toxic copper catalysts [1]. The PEG3 spacer enhances aqueous solubility and reduces steric hindrance during bioconjugation, while the diamide linkages confer structural stability under physiological conditions . Bis-BCN-PEG3-diamide serves as a critical building block in the construction of antibody-drug conjugates (ADCs) and PROTAC (Proteolysis Targeting Chimera) degraders, enabling the precise assembly of bifunctional therapeutic entities.

Bis-BCN-PEG3-diamide Substitution Risks


Direct substitution of Bis-BCN-PEG3-diamide with structurally similar linkers (e.g., Bis-BCN-PEG1-diamide, PEG4-bis-BCN, or DBCO-based analogs) introduces quantifiable and often unacceptable changes in critical performance parameters including conjugation kinetics, aqueous solubility, and steric accessibility . The PEG3 spacer length is not arbitrary; it represents an optimized balance between molecular flexibility and reduced aggregation potential, whereas shorter PEG1 variants exhibit limited solubility and longer PEG chains may introduce undesirable conformational entropy . Furthermore, the BCN moiety provides a distinct reactivity profile compared to DBCO: BCN reacts with electron-deficient aryl azides up to 29 times faster than with aliphatic azides, while DBCO shows the opposite preference [1]. This differential reactivity makes linker selection non-interchangeable when azide partner chemistry is fixed. The evidence compiled below quantifies these differentiation dimensions and provides the data foundation required for scientifically defensible procurement decisions.

Bis-BCN-PEG3-diamide Performance Comparison


BCN vs DBCO Reactivity with Aryl Azides

The BCN moiety in Bis-BCN-PEG3-diamide exhibits reaction rate constants of 2.0–2.9 M⁻¹ s⁻¹ with electron-deficient aryl azides, which is approximately one order of magnitude faster than the typical SPAAC baseline rate of 0.2–0.5 M⁻¹ s⁻¹ [1]. More importantly, this reaction is up to 29 times faster than BCN's reaction with aliphatic azides, and the rate acceleration is specific to BCN—benzoannulated cyclooctynes such as DBCO do not display this enhanced reactivity with electron-deficient azides [2]. In direct head-to-head comparisons, BCN reacts over 100-fold faster with fluoroalkyl azides than DBCO, enabling orthogonal bioconjugation strategies that are impossible with DBCO-based linkers [3].

SPAAC kinetics Bioorthogonal chemistry Click chemistry

BCN Hydrophilicity Advantage Over DBCO

The BCN scaffold in Bis-BCN-PEG3-diamide confers the highest hydrophilicity among all metal-free click chemistry probes, a property that directly translates to superior performance in aqueous bioconjugation [1]. While specific logP values for Bis-BCN-PEG3-diamide are not publicly available, the BCN core itself is established as the most hydrophilic strained alkyne, significantly outperforming dibenzocyclooctyne (DBCO) and other benzoannulated systems . The PEG3 spacer further amplifies this advantage: PEG3-containing linkers reduce aggregation, minimize steric hindrance, and enhance solubility in both aqueous buffers and polar organic solvents including DCM, THF, acetonitrile, DMF, and DMSO .

Hydrophilicity Aqueous bioconjugation Solubility

PEG3 Spacer Advantages Over PEG1 and PEG2

The PEG3 spacer in Bis-BCN-PEG3-diamide provides a quantifiable improvement in molecular reach and flexibility compared to shorter PEG1 and PEG2 analogs, while avoiding the excessive conformational entropy of longer PEG chains . Specifically, Bis-BCN-PEG3-diamide (MW 572.7 g/mol) offers an extended spacer length of approximately 13.5 Å (3 ethylene glycol units) compared to ~4.5 Å for PEG1-based Bis-BCN-PEG1-diamide (MW 484.6 g/mol) [1]. This 3-fold increase in spacer length significantly reduces steric hindrance during dual conjugation events, enabling higher efficiency in crosslinking applications and PROTAC ternary complex formation .

PEG linker optimization DAR ADC formulation

Synthetic Accessibility and Regioisomeric Purity

The BCN scaffold, which forms the reactive core of Bis-BCN-PEG3-diamide, can be synthesized in a 4-step process from inexpensive 1,4-cyclooctadiene with a 46% overall yield and can be accomplished within two days [1]. This synthetic efficiency contrasts sharply with earlier cyclooctyne probes that required lengthy synthetic routes with poor overall yields [2]. Furthermore, the symmetric structure of BCN ensures that azide addition generates only a single regioisomer, eliminating the need for separation of stereoisomeric mixtures that plague unsymmetrical cyclooctynes such as DBCO [3]. The endo-BCN isomer in particular demonstrates this regiospecificity, which is preserved in the diamide derivative.

BCN synthesis Regioselectivity Process chemistry

Acid Stability in Solid-Phase Oligonucleotide Synthesis

BCN linker derivatives have been evaluated for stability under acidic conditions relevant to automated solid-phase oligonucleotide synthesis [1]. Studies demonstrate that derivatized BCN linkers can be directly incorporated into oligonucleotide sequences during standard automated synthesis and retain functionality after exposure to acidic deprotection conditions [2]. Specifically, BCN-carbinol and BCN-oligonucleotides were evaluated under acidic conditions and subsequently shown to maintain full SPAAC reactivity with azide partners . This stability profile supports the use of Bis-BCN-PEG3-diamide in oligonucleotide conjugation workflows where acid-labile protecting groups are employed.

Oligonucleotide conjugation Solid-phase synthesis BCN stability

Bis-BCN-PEG3-diamide Application Scenarios


ADC Linker for High-DAR Conjugates

Bis-BCN-PEG3-diamide enables efficient dual conjugation of azide-functionalized payloads to antibodies pre-modified with complementary azide handles. The PEG3 spacer provides sufficient reach (~13.5 Å) to accommodate two payload molecules per linker without inducing aggregation, while the high hydrophilicity of the BCN core minimizes non-specific hydrophobic interactions that can compromise ADC homogeneity [1][2]. The accelerated SPAAC kinetics with electron-deficient aryl azides (2.0–2.9 M⁻¹ s⁻¹) ensure rapid and complete conjugation under mild aqueous conditions, reducing process time and reagent consumption .

PROTAC Ternary Complex Linker for Target Degradation

As a homobifunctional PEG linker bearing two BCN click handles, Bis-BCN-PEG3-diamide is ideally suited for constructing PROTAC molecules via sequential SPAAC reactions with azide-functionalized E3 ligase ligands and target protein ligands [1]. The PEG3 spacer provides the optimal balance between molecular flexibility (enabling ternary complex formation) and rigidity (minimizing entropic penalty), while the single regioisomer formation upon azide cycloaddition simplifies PROTAC characterization and ensures batch-to-batch consistency [2].

Oligonucleotide Conjugation for siRNA and Antisense Therapeutics

Bis-BCN-PEG3-diamide can be employed as a crosslinking agent to conjugate azide-modified oligonucleotides to targeting ligands (e.g., GalNAc, peptides, antibodies) [1]. The demonstrated acid stability of BCN scaffolds under standard solid-phase deprotection conditions enables incorporation of BCN handles during automated oligonucleotide synthesis, with preserved SPAAC reactivity post-cleavage and deprotection [2]. This workflow eliminates the need for post-synthetic azide installation and reduces handling of sensitive azide intermediates.

Orthogonal Dual-Labeling for Multiplexed Imaging

The unique reactivity profile of BCN—specifically its >100-fold rate acceleration with fluoroalkyl azides compared to DBCO—enables orthogonal bioconjugation strategies for simultaneous labeling of two distinct targets in complex biological environments [1]. Bis-BCN-PEG3-diamide can be paired with fluoroalkyl azide-modified probes for selective labeling of one target, while a DBCO-based linker with alkyl azide probes selectively labels a second target, with minimal cross-reactivity [2]. This orthogonal pairing is not achievable with linkers based on a single cyclooctyne chemistry.

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